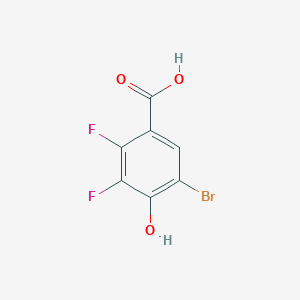

5-Bromo-2,3-difluoro-4-hydroxybenzoic acid

Description

Properties

Molecular Formula |

C7H3BrF2O3 |

|---|---|

Molecular Weight |

253.00 g/mol |

IUPAC Name |

5-bromo-2,3-difluoro-4-hydroxybenzoic acid |

InChI |

InChI=1S/C7H3BrF2O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13) |

InChI Key |

JJVDWNWJGFNPDY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)O)F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-Bromo-2,3-difluoro-4-hydroxybenzoic acid

Detailed Stepwise Preparation

Starting Materials and Initial Functionalization

A common starting material is a fluorinated nitrobenzene derivative, such as 3,4,5-trifluoronitrobenzene or a difluorochlorobenzoic acid, depending on the exact substitution pattern desired.

Methoxylation : Reaction of 3,4,5-trifluoronitrobenzene with sodium methylate in methanol or aprotic polar solvents introduces a methoxy group, facilitating later transformations.

Reduction : The nitro group is reduced to an amino group using iron powder in aqueous phase with ammonium chloride or acetate catalyst, yielding fluoro-substituted anisidines.

Bromination

- Bromination is carried out using N-bromosuccinimide (NBS) or bromine in aprotic polar solvents such as N,N-dimethylformamide (DMF), typically at 20–40 °C. This step introduces the bromine atom at the desired position on the aromatic ring.

Deamination and Cyanogenation

Deamination is performed using ortho-phosphorous acid or ethanol methods to replace the amino group with a hydrogen or other substituents.

Cyanogenation with cuprous cyanide (CuCN) in aprotic solvents at elevated temperatures (80–150 °C) introduces nitrile groups, which can be hydrolyzed later to carboxylic acids.

Hydrolysis to Final Acid

Alternative Synthetic Routes

Nitration, Esterification, Reduction, Diazotization, and Hydrolysis Route

Starting from 2,4-difluoro-3-bromobenzoic acid analogues, nitration is performed using concentrated nitric acid to introduce a nitro group.

The nitro compound is esterified to reduce solubility and facilitate purification.

Reduction of the nitro group to an amino group is achieved using hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst, yielding amino esters with high yields (up to 97%).

Diazotization of the amino group with sodium nitrite in acidic medium forms diazonium salts, which upon hydrolysis introduce the hydroxyl group at the 4-position.

Final hydrolysis of the ester group under acidic conditions yields the target hydroxybenzoic acid.

This route is noted for improved overall yield (~70-90%) and controllable reaction conditions.

Reaction Conditions and Optimization

Analytical Characterization

The intermediates and final product are characterized by spectroscopic methods including:

- Infrared (IR) spectroscopy

- Proton nuclear magnetic resonance (^1H NMR) spectroscopy

- Carbon-13 nuclear magnetic resonance (^13C NMR) spectroscopy

- Mass spectrometry (MS)

Elemental analysis confirms the composition, for example, carbon and hydrogen content closely matching theoretical values.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the compound can participate in reduction reactions to modify its functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding carbonyl or alcohol derivatives.

Scientific Research Applications

5-Bromo-2,3-difluoro-4-hydroxybenzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluoro-4-hydroxybenzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for particular molecular targets.

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluorine atoms at positions 2 and 3 withdraw electron density, stabilizing the carboxylic acid group .

- 5-Bromo-2,4-difluorobenzoic acid : Lacks a hydroxyl group but features fluorine at positions 2 and 4, making it more lipophilic. This property favors its use in agrochemical formulations requiring membrane permeability .

Q & A

Q. What are the primary synthetic routes for 5-bromo-2,3-difluoro-4-hydroxybenzoic acid, and how do they differ in efficiency?

- Methodological Answer : The compound is synthesized via halogenation and carboxylation strategies. A key route involves brominating 2,3-difluoro-4-hydroxybenzoic acid precursors under controlled conditions. For example, bromine or N-bromosuccinimide (NBS) can be used as brominating agents in the presence of sulfuric acid, achieving yields up to 83% and purity >93% . Another approach starts with 2,4-difluorobenzonitrile, brominated and hydrolyzed to introduce the carboxylic acid group . Efficiency depends on reaction parameters like acid concentration (70–98% H₂SO₄) and brominating agent choice (e.g., NBS vs. dibromohydantoin), with higher acid concentrations reducing byproduct formation .

Q. How does the substitution pattern of 5-bromo-2,3-difluoro-4-hydroxybenzoic acid influence its reactivity compared to analogs?

- Methodological Answer : The 5-bromo, 2,3-difluoro, and 4-hydroxy substituents create a unique electronic and steric profile. Compared to analogs like 3-bromo-4-hydroxybenzoic acid (no fluorine) or 4-fluoro-2-hydroxybenzoic acid (different substituent positions), this compound exhibits enhanced electrophilicity due to fluorine’s electron-withdrawing effects and bromine’s polarizability. This increases reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and esterification . A comparative table from recent studies highlights these differences:

| Compound | Substituents | Unique Reactivity |

|---|---|---|

| 5-Bromo-2,3-difluoro-4-hydroxybenzoic acid | Br (5), F (2,3), OH (4) | High electrophilicity, stable H-bonding |

| 3-Bromo-4-hydroxybenzoic acid | Br (3), OH (4) | Lower thermal stability |

| 4-Fluoro-2-hydroxybenzoic acid | F (4), OH (2) | Reduced solubility in polar solvents |

Q. What spectroscopic methods are critical for characterizing 5-bromo-2,3-difluoro-4-hydroxybenzoic acid?

- Methodological Answer : Key techniques include:

- ¹H NMR : Peaks at δ 7.60 (t, J = 9.12 Hz, Ar-H) and δ 13.59 (broad s, -COOH) confirm aromatic and carboxylic proton environments .

- Melting Point : A sharp range of 147–149°C indicates purity .

- HPLC : Quantifies impurities (e.g., 2,4-difluorobenzoic acid <1.73%) .

- FT-IR : Hydroxyl (3200–3600 cm⁻¹) and carbonyl (1680–1700 cm⁻¹) stretches validate functional groups .

Q. What are the primary challenges in purifying 5-bromo-2,3-difluoro-4-hydroxybenzoic acid?

- Methodological Answer : Major impurities include unreacted precursors (e.g., 2,4-difluorobenzonitrile) and di-brominated byproducts (e.g., 3,5-dibromo derivatives). Recrystallization using ethanol/water mixtures (1:3 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound. Purity >95% is achievable with optimized solvent ratios .

Q. How does the compound’s solubility profile impact experimental design?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols. For biological assays, DMSO stock solutions (10 mM) are standard. Solubility limits dose-response studies, requiring sonication or co-solvents (e.g., PEG-400) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize di-brominated byproducts during synthesis?

- Methodological Answer : Byproduct formation (e.g., 3,5-dibromo-2,4-difluorobenzoic acid) is reduced by:

- Controlled Bromine Stoichiometry : Limiting Br₂ to 1.1 equivalents prevents over-bromination .

- Temperature Modulation : Reactions at 25°C (vs. higher temps) favor mono-bromination .

- Acid Concentration : 90–98% H₂SO₄ suppresses di-substitution, as shown in Table 1 below:

| H₂SO₄ Concentration (%) | Purity (%) | Di-brominated Byproduct (%) |

|---|---|---|

| 70 | 91.95 | 4.57 |

| 98.76 | 93.39 | 1.73 |

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer :

- Docking Simulations : Molecular modeling (AutoDock Vina) predicts binding to active sites of target enzymes (e.g., tyrosine kinases).

- Kinetic Assays : Measuring IC₅₀ values via fluorogenic substrates (e.g., Z-LYTE® kinase assays) confirms competitive/non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters .

Q. How do structural modifications of this compound enhance its bioactivity?

- Methodological Answer :

- Esterification : Methylation of the carboxylic acid group improves cell permeability (e.g., IC₅₀ reduced from 50 µM to 12 µM in cancer cell lines) .

- Fluorine Replacement : Replacing 2-F with Cl increases metabolic stability but reduces solubility .

- Hybrid Derivatives : Conjugation with pyridine moieties (via Pd-catalyzed coupling) enhances antibacterial activity (MIC 2 µg/mL vs. S. aureus) .

Q. How can data contradictions in biological activity studies be resolved?

- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values across studies) arise from assay conditions. Standardization steps include:

- Cell Line Authentication : STR profiling to avoid cross-contamination.

- Normalized Dosing : Adjusting for solvent effects (e.g., DMSO <0.1% v/v).

- Positive Controls : Using reference inhibitors (e.g., staurosporine for kinase assays) .

Q. What environmentally friendly approaches improve the sustainability of its synthesis?

- Methodological Answer :

- Recycled H₂SO₄ : Reusing 70% H₂SO₄ from prior batches maintains yield (85%) and purity (91.95%) while reducing waste .

- Catalytic Bromination : Transition-metal catalysts (e.g., CuBr₂) enable lower bromine usage and milder conditions .

- Solvent Recovery : Distillation reclaims >90% of DMF or ethanol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.